INCB9471

Description

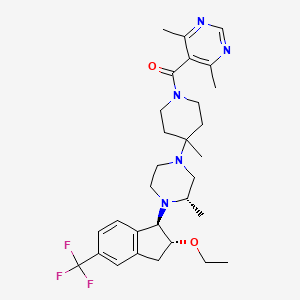

Structure

2D Structure

3D Structure

Properties

Key on ui mechanism of action |

INCB-9471 is an antagonist of CCR5. It works through a different mechanism of action than currently marketed oral antiviral drugs. Rather than fighting HIV inside a patient's white blood cells, it prevents the virus from entering uninfected cells by blocking its predominant entry route, the CCR5 co-receptor. |

|---|---|

CAS No. |

869769-98-2 |

Molecular Formula |

C30H40F3N5O2 |

Molecular Weight |

559.7 g/mol |

IUPAC Name |

(4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R,2R)-2-ethoxy-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone |

InChI |

InChI=1S/C30H40F3N5O2/c1-6-40-25-16-22-15-23(30(31,32)33)7-8-24(22)27(25)38-14-13-37(17-19(38)2)29(5)9-11-36(12-10-29)28(39)26-20(3)34-18-35-21(26)4/h7-8,15,18-19,25,27H,6,9-14,16-17H2,1-5H3/t19-,25+,27+/m0/s1 |

InChI Key |

ZMCJFJZOSKEMOM-DNKZPPIMSA-N |

Isomeric SMILES |

CCO[C@@H]1CC2=C([C@H]1N3CCN(C[C@@H]3C)C4(CCN(CC4)C(=O)C5=C(N=CN=C5C)C)C)C=CC(=C2)C(F)(F)F |

Canonical SMILES |

CCOC1CC2=C(C1N3CCN(CC3C)C4(CCN(CC4)C(=O)C5=C(N=CN=C5C)C)C)C=CC(=C2)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of INCB9471 in Preventing HIV-1 Entry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge. The viral entry into host cells is a critical first step in its lifecycle and presents a key target for antiretroviral therapy. A major class of HIV-1, known as R5-tropic strains, utilizes the C-C chemokine receptor 5 (CCR5) as a co-receptor for entry into target immune cells, such as T-cells and macrophages.[1][2] INCB9471 is a potent and selective small-molecule antagonist of the CCR5 receptor, developed as an oral therapeutic for the treatment of HIV-1 infection.[3][4] This technical guide provides an in-depth analysis of the mechanism of action of this compound, supported by quantitative data and detailed experimental methodologies.

Mechanism of Action: Allosteric Noncompetitive Inhibition of CCR5

The entry of R5-tropic HIV-1 into a host cell is a multi-step process. Initially, the viral envelope glycoprotein gp120 binds to the primary receptor, CD4, on the surface of the host cell.[1] This binding event induces a conformational change in gp120, exposing a binding site for the CCR5 co-receptor. The subsequent interaction between gp120 and CCR5 triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and the release of the viral capsid into the cytoplasm.[1][2]

This compound functions as an allosteric noncompetitive inhibitor of the CCR5 receptor.[1] This means that it binds to a site on the CCR5 receptor that is distinct from the binding site of the natural chemokine ligands (like RANTES, MIP-1α, and MIP-1β) and the HIV-1 gp120 protein.[1][5] By binding to this allosteric site, this compound induces a conformational change in the CCR5 receptor, which prevents it from interacting effectively with gp120.[1] This disruption of the gp120-CCR5 interaction is the pivotal step in its antiviral activity, effectively blocking the entry of R5-tropic HIV-1 strains into the host cell.[3]

Below is a diagram illustrating the signaling pathway of HIV-1 entry and the inhibitory action of this compound.

Caption: Signaling pathway of R5-tropic HIV-1 entry and its inhibition by this compound.

Quantitative Data on the Efficacy of this compound

The potency of this compound has been quantified through various in vitro assays. The following tables summarize key quantitative data regarding its binding affinity, inhibition of CCR5-mediated signaling, and antiviral activity.

Table 1: Binding Affinity and Inhibition of CCR5 Signaling

| Parameter | IC50 / Kd Value (nM) | Description |

| Dissociation Constant (Kd) | 3.1 | Rate of dissociation from human CCR5 in peripheral blood mononuclear cells (PBMCs).[1] |

| Intracellular Calcium Mobilization | 16 | Inhibition of CCR5-mediated intracellular calcium release.[1] |

| ERK Phosphorylation | 3 | Inhibition of extracellular signal-regulated kinase (ERK) phosphorylation downstream of CCR5 activation.[1] |

| CCR5 Receptor Internalization | 1.5 | Inhibition of the internalization of the CCR5 receptor.[1] |

Table 2: In Vitro Anti-HIV-1 Activity

| Parameter | Value (nM) | Description |

| Geometric Mean IC90 | 9 | The 90% inhibitory concentration against a panel of R5 HIV-1 strains from major clades (A, B, C, D, E, F, G, and J) in PBMCs.[1] |

| hERG Potassium Current Inhibition | 4500 | IC50 for the inhibition of the hERG potassium channel, indicating a wide therapeutic window.[1] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action and efficacy of this compound.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity of this compound to the CCR5 receptor.

-

Cell Preparation: Human monocytes are isolated from peripheral blood.

-

Radioligand: A radiolabeled CCR5 ligand, such as [125I]MIP-1β, is used.

-

Competition: Cells are incubated with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by filtration.

-

Quantification: The amount of bound radioactivity is measured using a gamma counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

Monocyte Migration (Chemotaxis) Assay

This assay assesses the functional antagonism of this compound on CCR5-mediated cell migration.

-

Cell Preparation: Primary human monocytes are isolated and prepared.

-

Chemoattractant: A CCR5 ligand, such as MIP-1β, is placed in the lower chamber of a transwell plate to act as a chemoattractant.

-

Treatment: Monocytes are pre-incubated with varying concentrations of this compound.

-

Migration: The treated monocytes are placed in the upper chamber of the transwell plate.

-

Incubation: The plate is incubated to allow for cell migration through the porous membrane separating the chambers.

-

Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting or a fluorescent dye-based assay.

-

Data Analysis: The IC50 value for the inhibition of chemotaxis is determined.

In Vitro Anti-HIV-1 Activity Assay in PBMCs

This assay measures the ability of this compound to inhibit HIV-1 replication in primary human cells.

-

Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors and stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2) to activate T cells.

-

Virus Stocks: Laboratory-adapted or clinical isolate strains of R5-tropic HIV-1 are used.

-

Infection: Stimulated PBMCs are infected with a standardized amount of HIV-1 in the presence of varying concentrations of this compound.

-

Culture: The infected cells are cultured for several days to allow for viral replication.

-

Quantification of Viral Replication: The amount of viral replication is measured by quantifying the level of HIV-1 p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The concentration of this compound that inhibits 90% of viral replication (IC90) is calculated.

Below is a workflow diagram for a typical in vitro anti-HIV-1 activity assay.

Caption: Experimental workflow for an in vitro anti-HIV-1 activity assay.

Conclusion

This compound is a potent and selective allosteric noncompetitive antagonist of the CCR5 co-receptor. Its mechanism of action involves binding to the CCR5 receptor and inducing a conformational change that prevents the interaction with the HIV-1 gp120 envelope protein, thereby blocking the entry of R5-tropic HIV-1 strains into host cells. The quantitative data from in vitro studies demonstrate its high potency and selectivity. The detailed experimental protocols provided herein offer a framework for the further investigation and characterization of CCR5 antagonists in the context of HIV-1 drug development.

References

- 1. Discovery of this compound, a Potent, Selective, and Orally Bioavailable CCR5 Antagonist with Potent Anti-HIV-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]

- 3. This compound – CCR5 Antagonist for Treatment of HIV Infection - Clinical Trials Arena [clinicaltrialsarena.com]

- 4. Discovery of this compound, a Potent, Selective, and Orally Bioavailable CCR5 Antagonist with Potent Anti-HIV-1 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification and characterization of this compound, an allosteric noncompetitive small-molecule antagonist of C-C chemokine receptor 5 with potent inhibitory activity against monocyte migration and HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]

INCB9471: A Technical Guide to a Novel CCR5 Allosteric Noncompetitive Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

INCB9471 is a potent, selective, and orally bioavailable small molecule antagonist of the C-C chemokine receptor 5 (CCR5).[1][2][3][4][5] CCR5 is a member of the G-protein coupled receptor (GPCR) superfamily and plays a crucial role as a co-receptor for the entry of macrophage-tropic (R5) strains of the human immunodeficiency virus type-1 (HIV-1) into host cells.[1] By binding to CCR5, this compound effectively blocks the interaction between the viral envelope protein gp120 and the co-receptor, thereby preventing viral entry and subsequent infection.[1]

This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for key assays relevant to its characterization.

Mechanism of Action: Allosteric Noncompetitive Inhibition

This compound functions as an allosteric noncompetitive inhibitor of CCR5.[1][6][7] This means that it binds to a site on the receptor that is distinct from the binding site of the natural chemokine ligands (e.g., RANTES, MIP-1α, MIP-1β) and the HIV-1 gp120 protein.[1] Studies have demonstrated that increasing concentrations of this compound lead to a reduction in the maximal binding of CCR5 ligands without altering their binding affinity (Kd).[1] This characteristic is the hallmark of noncompetitive inhibition. The binding of this compound induces a conformational change in the CCR5 receptor, rendering it incapable of effectively binding its natural ligands or the viral envelope, thus inhibiting downstream signaling and viral entry.[1]

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing insights into its potency, binding affinity, and pharmacokinetic properties.

Table 1: In Vitro Potency of this compound

| Assay Type | Cell Type/System | Parameter | Value (nM) | Reference |

| CCR5-mediated Calcium Mobilization | Human PBMCs | IC50 | 16 | [1] |

| ERK Phosphorylation Inhibition | Human PBMCs | IC50 | 3 | [1] |

| CCR5 Receptor Internalization | Human PBMCs | IC50 | 1.5 | [1] |

| Anti-HIV-1 Activity (R5 strains) | Human PBMCs | Geometric Mean IC90 | 9 | [1] |

| MIP-1β Binding Assay | - | IC50 | 3.9 | [1] |

| CCR5 Chemotaxis Assay | - | IC50 | 1.1 | [1] |

| Anti-HIV-1 Activity (ADA strain) | - | IC50 | <1 | [1] |

| Anti-HIV-1 Activity (BaL strain) | - | IC50 | <1 | [1] |

Table 2: Binding Affinity of this compound

| Target | Cell Type/System | Parameter | Value (nM) | Reference |

| Human CCR5 | Human PBMCs | Kd | 3.1 | [1] |

Table 3: Pharmacokinetic and ADMET Properties of this compound

| Parameter | Value | Reference |

| Caco-2 Permeability | 16.5 x 10⁻⁶ cm/s | [1] |

| Human Serum Protein Binding (free fraction) | 16% | [1] |

| hERG Potassium Current Inhibition | IC50 = 4.5 µM | [1] |

| Plasma Half-life (repeat dosing) | 58-60 hours | [1] |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity of this compound to the CCR5 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cell Membranes: Membranes prepared from cells expressing human CCR5 (e.g., HEK293 or CHO cells).

-

Radioligand: [¹²⁵I]-MIP-1α or another suitable CCR5 radioligand.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled CCR5 ligand (e.g., unlabeled MIP-1α).

-

Assay Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass Fiber Filters: (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.

-

Scintillation Fluid and Counter.

Procedure:

-

Membrane Preparation: Homogenize CCR5-expressing cells in a lysis buffer and pellet the membranes by centrifugation. Wash the pellet and resuspend in the assay buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Cell membranes (typically 5-20 µg of protein).

-

A fixed concentration of radioligand (typically at or below its Kd).

-

Varying concentrations of this compound (for competition curve).

-

For total binding wells, add assay buffer instead of the test compound.

-

For non-specific binding wells, add a saturating concentration of the unlabeled ligand.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and fit the data using a non-linear regression model to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit the intracellular calcium mobilization induced by a CCR5 agonist.

Materials:

-

Cells: A cell line stably expressing human CCR5 and a G-protein that couples to the calcium signaling pathway (e.g., CHO-K1 or HEK293).

-

Calcium-sensitive Dye: Fluo-4 AM or a similar fluorescent calcium indicator.

-

CCR5 Agonist: A CCR5 ligand such as RANTES or MIP-1β.

-

Test Compound: this compound.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Probenecid (optional): To prevent dye leakage from the cells.

-

Fluorescence Plate Reader: With the capability for kinetic reads and automated liquid handling.

Procedure:

-

Cell Plating: Seed the CCR5-expressing cells into a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution (e.g., Fluo-4 AM in assay buffer, with or without probenecid). Incubate the plate for 45-60 minutes at 37°C.

-

Compound Pre-incubation: After dye loading, add varying concentrations of this compound to the wells and incubate for a further 15-30 minutes at room temperature.

-

Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading for each well.

-

Agonist Addition: Use the plate reader's integrated liquid handler to add a pre-determined concentration (typically EC80) of the CCR5 agonist to all wells simultaneously.

-

Kinetic Reading: Immediately after agonist addition, measure the fluorescence intensity kinetically over a period of 1-3 minutes.

-

Data Analysis: The increase in fluorescence intensity corresponds to the intracellular calcium concentration. Determine the peak fluorescence response for each well. Plot the response as a function of this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Chemotaxis Assay (Transwell)

This assay assesses the ability of this compound to block the migration of cells towards a CCR5 chemoattractant.

Materials:

-

Cells: A cell type that expresses CCR5 and is known to undergo chemotaxis (e.g., human peripheral blood mononuclear cells (PBMCs) or a CCR5-expressing cell line).

-

Chemoattractant: A CCR5 ligand such as MIP-1β.

-

Test Compound: this compound.

-

Transwell Inserts: With a pore size appropriate for the cells being used (e.g., 5 µm).

-

Assay Medium: RPMI 1640 with 0.5% BSA.

-

Detection Reagent: A cell viability reagent (e.g., Calcein AM) or a cell counting method.

Procedure:

-

Cell Preparation: Resuspend the cells in assay medium. Pre-incubate the cells with varying concentrations of this compound for 30 minutes at 37°C.

-

Assay Setup:

-

In the lower chamber of a 24-well plate, add the assay medium containing the chemoattractant. For negative control wells, add assay medium without the chemoattractant.

-

Place the Transwell inserts into the wells.

-

Add the pre-incubated cell suspension to the upper chamber of the inserts.

-

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator to allow for cell migration.

-

Cell Quantification:

-

Carefully remove the inserts.

-

Quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells and using a fluorescent dye like CyQuant, or by directly counting the cells using a flow cytometer or a plate reader after staining with a viability dye like Calcein AM.

-

-

Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the control (no inhibitor). Plot the percentage of inhibition against the inhibitor concentration and fit the data to determine the IC50 value.

Visualizations

CCR5 Signaling Pathway

Caption: Simplified CCR5 signaling cascade upon ligand or gp120 binding.

Mechanism of Allosteric Noncompetitive Inhibition by this compound

Caption: this compound binds to an allosteric site, preventing ligand binding.

Experimental Workflow: Radioligand Binding Assay

Caption: Step-by-step workflow for a CCR5 radioligand binding assay.

References

- 1. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. Discovery of this compound, a Potent, Selective, and Orally Bioavailable CCR5 Antagonist with Potent Anti-HIV-1 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of this compound, a Potent, Selective, and Orally Bioavailable CCR5 Antagonist with Potent Anti-HIV-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]

The Discovery and Development of INCB9471: A CCR5 Antagonist for HIV-1 Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

INCB9471 is a potent, selective, and orally bioavailable small molecule antagonist of the C-C chemokine receptor type 5 (CCR5) developed by Incyte Corporation for the treatment of human immunodeficiency virus type 1 (HIV-1) infection. This document provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound, intended for an audience of researchers, scientists, and drug development professionals. The core of this guide focuses on the quantitative data, detailed experimental methodologies, and the underlying biological pathways associated with this compound.

Introduction

The entry of the most common strains of HIV-1 into host T-cells is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the cell surface. This initial interaction induces a conformational change in gp120, enabling it to bind to a coreceptor, primarily CCR5 or CXCR4. Viruses that utilize CCR5 are termed R5-tropic and are predominant, especially in the early stages of infection. Individuals with a homozygous 32-base pair deletion in the CCR5 gene are highly resistant to HIV-1 infection, highlighting CCR5 as a key therapeutic target.[1] this compound was developed as a CCR5 antagonist to block this crucial step in the viral lifecycle, offering a novel mechanism of action distinct from existing antiretroviral therapies that target viral enzymes.[2]

Discovery and Preclinical Development

This compound was identified through a focused drug discovery program aimed at developing novel indane derivatives with high affinity and selectivity for the CCR5 receptor.[1][3] The lead compound, this compound, emerged from extensive structure-activity relationship (SAR) studies and demonstrated potent anti-HIV-1 activity and favorable pharmacokinetic properties.

In Vitro Pharmacology

A series of in vitro assays were conducted to characterize the pharmacological profile of this compound.

Table 1: In Vitro Activity of this compound

| Assay | Cell Type/System | Parameter | Value |

| CCR5 Binding Affinity | Human PBMCs | Kd | 3.1 nM |

| Calcium Mobilization | CCR5-expressing cells | IC50 | 16 nM |

| ERK Phosphorylation | CCR5-expressing cells | IC50 | 3 nM |

| CCR5 Receptor Internalization | CCR5-expressing cells | IC50 | 1.5 nM |

| Anti-HIV-1 Activity (R5-tropic) | Human PBMCs | Geometric Mean IC90 | 9 nM |

| Anti-HIV-1 Activity (X4-tropic) | - | Activity | Inactive |

| hERG Potassium Current Inhibition | - | IC50 | 4.5 µM |

Data sourced from[1]

Preclinical Pharmacokinetics and Safety

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound were evaluated in preclinical species.

Table 2: Preclinical Pharmacokinetic and ADME Profile of this compound

| Parameter | Species/System | Result |

| Oral Bioavailability | Rat | 100% |

| Oral Bioavailability | Dog | 95% |

| Caco-2 Permeability | - | 16.5 x 10-6 cm/s |

| Human Serum Protein Binding | - | 84% (16% free fraction) |

| Human Liver Microsomes | - | Low intrinsic clearance |

Data sourced from[4]

Preclinical safety evaluation in rodents and primates under Good Laboratory Practice (GLP) conditions indicated a favorable safety profile, justifying its progression into human clinical trials.[1]

Mechanism of Action

This compound functions as a non-competitive allosteric antagonist of the CCR5 receptor. By binding to a site on the receptor distinct from the natural ligand binding site, it induces a conformational change in CCR5 that prevents its interaction with the HIV-1 gp120 envelope protein. This blockade of the gp120-CCR5 interaction is the pivotal step in inhibiting the entry of R5-tropic HIV-1 into host cells.

Caption: HIV-1 entry signaling pathway and the inhibitory action of this compound.

Clinical Development

This compound progressed into Phase I and Phase II clinical trials to evaluate its safety, pharmacokinetics, and antiviral efficacy in humans.

Phase I Studies

Phase I trials in healthy volunteers demonstrated that single doses up to 300mg and multiple doses up to 200mg for ten days were well-tolerated with no dose-limiting toxicities observed.[2] These studies also established a long plasma half-life of 58-60 hours with repeat dosing.[1]

Phase II Study (INCYTE-39110-101)

A key Phase IIa, randomized, placebo-controlled study was conducted to assess the safety and efficacy of this compound in HIV-1 infected patients with R5-tropic virus. The study evaluated three doses of this compound administered orally once daily for 14 days as monotherapy.

Table 3: Phase IIa Clinical Trial Results for this compound

| Treatment Group | N | Mean Maximal Viral Load Decline (log10 copies/mL) | Day of Maximal Decline |

| This compound 200mg QD | 23 (pooled with other doses) | 1.81 | Day 16 |

| Placebo | - | - | - |

Data for the 200mg dose group sourced from[2]. Detailed data for other dose groups were not publicly available.

The study highlighted a sustained antiviral effect, with viral load suppression continuing after the 14-day treatment period.[2]

Experimental Protocols

Calcium Mobilization Assay

This assay measures the ability of a compound to inhibit the intracellular calcium flux induced by the natural CCR5 ligand, RANTES (CCL5).

Caption: Workflow for the Calcium Mobilization Assay.

Protocol:

-

Cell Plating: CCR5-expressing cells (e.g., CHO or HEK293 cells stably transfected with the human CCR5 gene) are seeded into 96- or 384-well black-walled, clear-bottom microplates and cultured overnight.

-

Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffered salt solution, often containing probenecid to prevent dye extrusion. Incubation is typically for 1 hour at 37°C.

-

Compound Incubation: Serial dilutions of this compound or vehicle control are added to the wells and incubated for a defined period (e.g., 15-30 minutes) at room temperature.

-

Ligand Stimulation and Signal Detection: The plate is placed in a fluorescence plate reader with an integrated liquid handling system. The natural CCR5 ligand, RANTES, is injected into the wells to stimulate the cells.

-

Data Analysis: The change in fluorescence intensity, corresponding to the intracellular calcium concentration, is monitored over time. The peak fluorescence response is used to determine the inhibitory effect of this compound, and the data is fitted to a dose-response curve to calculate the IC50 value.

hERG Patch Clamp Assay

This electrophysiological assay is a standard safety screen to assess the potential of a compound to inhibit the hERG potassium channel, which can be associated with cardiac arrhythmias.

Protocol:

-

Cell Culture: A cell line stably expressing the hERG potassium channel (e.g., HEK293 cells) is used.

-

Whole-Cell Patch Clamp: Individual cells are voltage-clamped in the whole-cell configuration using a patch-clamp amplifier. The cell membrane potential is held at a negative holding potential (e.g., -80 mV).

-

Current Elicitation: A specific voltage protocol is applied to elicit hERG tail currents. This typically involves a depolarizing step to activate the channels, followed by a repolarizing step to a negative potential to measure the deactivating tail current.

-

Compound Application: this compound is applied to the cell at various concentrations via a perfusion system. The effect of the compound on the hERG tail current is measured at steady state for each concentration.

-

Data Analysis: The percentage of inhibition of the hERG current is calculated for each concentration of this compound relative to the baseline current. These data are then used to generate a concentration-response curve and determine the IC50 value.

Phase IIa Clinical Trial Protocol (Simplified)

Caption: Simplified workflow of the Phase IIa clinical trial for this compound.

Protocol Overview:

-

Patient Population: HIV-1 infected individuals who were either antiretroviral therapy-naïve or had not received a HAART regimen for at least 3 months prior to screening. Patients were required to have detectable R5-tropic HIV-1.

-

Study Design: A randomized, placebo-controlled, double-blind study.

-

Treatment: Patients received one of three oral doses of this compound or a matching placebo once daily for 14 days as monotherapy.

-

Primary Objectives:

-

To assess the safety and tolerability of this compound.

-

To determine the pharmacokinetic profile of the different doses.

-

To evaluate the antiretroviral activity by measuring the change in plasma HIV-1 RNA levels from baseline.

-

-

Assessments: Safety was monitored through adverse event reporting, clinical laboratory tests, and electrocardiograms. Efficacy was primarily assessed by quantifying HIV-1 RNA levels at baseline and at multiple time points during and after the treatment period.

Conclusion

This compound was a promising CCR5 antagonist that demonstrated potent in vitro anti-HIV-1 activity, excellent oral bioavailability in preclinical species, and a favorable safety profile. Clinical studies confirmed its antiviral efficacy in HIV-1 infected patients. Although the development of this compound was discontinued for business reasons, the data generated throughout its discovery and development program contributed valuable knowledge to the field of HIV therapeutics and the development of CCR5 antagonists. The detailed methodologies and comprehensive data presented in this guide serve as a valuable resource for researchers and scientists in the ongoing effort to develop novel antiretroviral agents.

References

- 1. Discovery of this compound, a Potent, Selective, and Orally Bioavailable CCR5 Antagonist with Potent Anti-HIV-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound – CCR5 Antagonist for Treatment of HIV Infection - Clinical Trials Arena [clinicaltrialsarena.com]

- 3. Discovery of this compound, a Potent, Selective, and Orally Bioavailable CCR5 Antagonist with Potent Anti-HIV-1 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]

INCB9471: A Technical and Scientific Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

INCB9471 is a potent, selective, and orally bioavailable small-molecule antagonist of the C-C chemokine receptor 5 (CCR5).[1][2] Developed by Incyte Corporation, it belongs to a class of compounds known as indane derivatives.[3][4] CCR5 is a G-protein-coupled receptor (GPCR) that serves two primary functions: it mediates the chemotactic response of immune cells to its natural chemokine ligands (e.g., MIP-1α, MIP-1β, and RANTES) and acts as a major co-receptor for the entry of R5-tropic strains of the human immunodeficiency virus type 1 (HIV-1) into host cells, such as T-cells and macrophages.[1][5]

By binding to CCR5, this compound functions as an entry inhibitor, preventing the virus from entering and infecting immune cells.[6] This mechanism of action is distinct from many other antiretroviral drugs that act after the virus has already entered the cell.[6] Additionally, its antagonism of natural chemokine signaling gives it potential utility in inflammatory conditions. This document provides a detailed overview of the chemical structure, properties, mechanism of action, and key experimental methodologies related to this compound.

Chemical Structure and Physicochemical Properties

This compound is classified as an indane derivative, designed through conformational analysis to provide rigidity while maintaining the necessary orientation of key pharmacophore elements for optimal receptor interaction.[4]

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 1-(4,6-dimethylpyrimidin-5-yl)-N-(4-((S)-4-((1R,2S)-2-ethoxy-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl)-3-methylpiperazin-1-yl)piperidin-4-yl)methanamide |

| Molecular Formula | C₃₀H₄₀F₃N₅O |

| Molecular Weight | 559.67 g/mol |

| CAS Number | 869769-98-2 |

| SMILES | CCO[C@H]1--INVALID-LINK--C(C4=C(C)N=CN=C4C)=O)C)CC2)C)C5=CC=C(C(F)(F)F)C=C5C1 |

Physicochemical Characteristics

| Property | Value/Description |

| Appearance | Solid |

| Rotamers | Exists as a 1:1 mixture of two rotamers in solution due to slow rotation around an amide bond.[1] |

| Permeability | High permeability across Caco-2 monolayers (16.5 × 10⁻⁶ cm/s).[1] |

| P-gp Substrate | Not a substrate for P-glycoprotein (P-gp) or other efflux transporters.[1] |

Mechanism of Action and Signaling Pathway

This compound is an allosteric, noncompetitive antagonist of the CCR5 receptor.[1] Its binding prevents the conformational changes in CCR5 that are necessary for both HIV-1 gp120-mediated membrane fusion and natural chemokine-induced signaling.

The diagram below illustrates the dual-inhibitory action of this compound.

References

- 1. Discovery of this compound, a Potent, Selective, and Orally Bioavailable CCR5 Antagonist with Potent Anti-HIV-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of this compound, a Potent, Selective, and Orally Bioavailable CCR5 Antagonist with Potent Anti-HIV-1 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Calcium Mobilisation Assay in Response to Chemokine Stimulation [en.bio-protocol.org]

- 5. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

The Pharmacokinetic Profile and Oral Bioavailability of INCB9471: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

INCB9471, also known as TBR-652, is a potent and selective antagonist of the C-C chemokine receptor 5 (CCR5). As a key co-receptor for HIV-1 entry into host cells, CCR5 represents a significant target for antiretroviral therapy. This technical guide provides an in-depth overview of the pharmacokinetics (PK) and oral bioavailability of this compound, compiling available preclinical and clinical data. The document details the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, supported by quantitative data from in vivo and in vitro studies. Furthermore, it outlines the experimental methodologies employed in these key studies and visualizes the relevant biological pathways and experimental workflows.

Introduction

This compound is an orally bioavailable small molecule that exhibits high affinity and selectivity for the CCR5 receptor.[1] By blocking the interaction between the viral envelope protein gp120 and CCR5, this compound effectively inhibits the entry of R5-tropic HIV-1 into host cells.[1][2] The development of a potent, selective, and orally administered CCR5 antagonist like this compound holds significant promise for the treatment of HIV-1 infection, particularly in treatment-experienced patients and as a component of combination antiretroviral therapy.[2] Understanding the pharmacokinetic properties and oral bioavailability of this compound is paramount for its clinical development and therapeutic application.

Preclinical Pharmacokinetics

In vivo pharmacokinetic studies in rats and dogs have demonstrated that this compound possesses excellent oral bioavailability and a favorable pharmacokinetic profile, supporting the potential for once-daily dosing.[3]

In Vivo Pharmacokinetics in Animal Models

Following intravenous administration, this compound exhibited low systemic clearance and a high volume of distribution in both rats and dogs, contributing to a long half-life.[3] Oral administration resulted in even longer half-lives.[3] Notably, the oral bioavailability was exceptionally high, reaching 100% in rats and 95% in dogs.[3]

Table 1: Preclinical Pharmacokinetic Parameters of this compound

| Parameter | Rat | Dog |

| Oral Bioavailability (F) | 100% | 95% |

| Half-life (t½) - IV | 6 hours | 11 hours |

| Half-life (t½) - Oral | Longer than IV | Longer than IV |

| Systemic Clearance (CL) - IV | Low | Low |

| Volume of Distribution (Vd) - IV | High | High |

Source: Discovery of this compound, a Potent, Selective, and Orally Bioavailable CCR5 Antagonist with Potent Anti-HIV-1 Activity.[3]

In Vitro ADME Properties

In vitro studies provided further insights into the favorable pharmacokinetic characteristics of this compound.

Table 2: In Vitro ADME Properties of this compound

| Parameter | Value | Implication |

| Caco-2 Permeability | 16.5 x 10⁻⁶ cm/s | High potential for oral absorption |

| P-gp Substrate | No | Not subject to efflux by P-gp transporter |

| Human Serum Protein Binding | 84% (16% free fraction) | Moderate binding, with a significant unbound fraction available for pharmacological activity |

Source: Discovery of this compound, a Potent, Selective, and Orally Bioavailable CCR5 Antagonist with Potent Anti-HIV-1 Activity.[3]

Clinical Pharmacokinetics in Humans

Clinical studies in both healthy volunteers and HIV-1-infected patients have confirmed the promising pharmacokinetic profile of this compound (TBR-652), supporting its development as a once-daily oral antiretroviral agent.[3][4][5]

A double-blind, randomized, placebo-controlled, dose-escalating study in HIV-1-infected, antiretroviral treatment-experienced, CCR5 antagonist-naïve patients demonstrated that TBR-652 was well absorbed and exhibited a slow decline in plasma concentrations.[3][5]

Table 3: Clinical Pharmacokinetic Parameters of TBR-652 in HIV-1-Infected Patients (Day 10, Once-Daily Dosing)

| Dose | Mean Elimination Half-life (t½) (hours) | Mean AUC₀₋₂₄ (ng·h/mL) | Mean Cₘₐₓ (ng/mL) |

| 25 mg | 22.50 | 382.5 | 35.0 |

| 50 mg | 35.82 | 1245 | 102.5 |

| 75 mg | 47.62 | 1912.5 | 156.75 |

| 100 mg | 40.53 | 2660 | 197.0 |

| 150 mg | 41.55 | 7275 | 508.5 |

Source: Pharmacokinetics and Pharmacodynamics of TBR-652, a Novel CCR5 Antagonist, in HIV-1-Infected, Antiretroviral Treatment-Experienced, CCR5 Antagonist-Naïve Patients.[3]

The study revealed that the area under the curve (AUC) and maximum concentration (Cmax) of TBR-652 increased in a dose-proportional manner between the 50 mg and 100 mg once-daily doses.[3]

Mechanism of Action and Signaling Pathway

This compound is a CCR5 antagonist.[1] CCR5 is a G-protein coupled receptor (GPCR) whose natural ligands include chemokines such as RANTES, MIP-1α, and MIP-1β.[1] In the context of HIV-1 infection, the viral envelope glycoprotein gp120 binds to the CD4 receptor on T-cells and macrophages, which induces a conformational change allowing it to bind to the CCR5 co-receptor.[1] This interaction facilitates the fusion of the viral and host cell membranes, leading to viral entry.[1] this compound blocks this interaction.

Binding of chemokines to CCR5 activates intracellular signaling pathways, including calcium mobilization and ERK phosphorylation.[1] this compound has been shown to inhibit these CCR5-mediated signaling events.[1]

Caption: CCR5 signaling pathway and inhibition by this compound.

Experimental Protocols

This section outlines the general methodologies for the key experiments cited in this guide. Specific parameters may vary between individual studies.

In Vivo Pharmacokinetic Studies in Rats and Dogs

-

Animals: Male Sprague-Dawley rats and Beagle dogs are commonly used. Animals are housed in controlled environments with standard diet and water ad libitum.

-

Dosing: For oral administration, this compound is typically formulated in a suitable vehicle and administered via oral gavage. For intravenous administration, the compound is dissolved in an appropriate vehicle and administered as a bolus injection or infusion.

-

Blood Sampling: Blood samples are collected at predetermined time points post-dosing from a suitable blood vessel (e.g., jugular vein).

-

Sample Processing: Plasma is separated by centrifugation and stored frozen until analysis.

-

Bioanalysis: Plasma concentrations of this compound are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, clearance, and volume of distribution are calculated using non-compartmental analysis.

Caption: General workflow for preclinical pharmacokinetic studies.

Caco-2 Permeability Assay

-

Cell Culture: Caco-2 cells are seeded on permeable supports and cultured for approximately 21 days to form a confluent monolayer.

-

Assay Procedure: The permeability of this compound is assessed in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The compound is added to the donor chamber, and samples are collected from the receiver chamber at specific time points.

-

Analysis: The concentration of this compound in the receiver chamber is quantified by LC-MS/MS.

-

Calculation: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.

Human Serum Protein Binding Assay

-

Method: Equilibrium dialysis is a common method.

-

Procedure: A solution of this compound in human plasma is placed in one chamber of a dialysis cell, separated by a semi-permeable membrane from a protein-free buffer in the other chamber. The system is incubated at 37°C until equilibrium is reached.

-

Analysis: The concentrations of this compound in both the plasma and buffer chambers are measured by LC-MS/MS.

-

Calculation: The percentage of unbound drug is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Calcium Mobilization Assay

-

Cell Line: A cell line expressing CCR5 is used.

-

Procedure: Cells are loaded with a calcium-sensitive fluorescent dye. After establishing a baseline fluorescence, a CCR5 agonist (e.g., RANTES) is added, and the change in fluorescence, indicating intracellular calcium release, is measured. To assess antagonist activity, cells are pre-incubated with this compound before the addition of the agonist.

-

Data Analysis: The IC₅₀ value, representing the concentration of this compound that inhibits 50% of the agonist-induced calcium mobilization, is determined.

ERK Phosphorylation Assay

-

Cell Line: A CCR5-expressing cell line is utilized.

-

Procedure: Cells are stimulated with a CCR5 agonist in the presence or absence of this compound. After stimulation, cells are lysed, and the level of phosphorylated ERK (p-ERK) is measured using methods such as ELISA or Western blotting.

-

Data Analysis: The IC₅₀ value for the inhibition of agonist-induced ERK phosphorylation is calculated.

Conclusion

This compound (TBR-652) demonstrates a highly favorable pharmacokinetic profile characterized by excellent oral bioavailability, a long half-life, and dose-proportional exposure in the clinically relevant range. These properties, combined with its potent and selective CCR5 antagonism, position this compound as a promising candidate for a once-daily oral agent in the management of HIV-1 infection. The comprehensive data gathered from preclinical and clinical studies provide a strong foundation for its continued development and potential integration into future antiretroviral regimens.

References

- 1. Development and bioanalytical validation of a liquid chromatographic-tandem mass spectrometric (LC-MS/MS) method for the quantification of the CCR5 antagonist maraviroc in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and Pharmacodynamics of TBR-652, a Novel CCR5 Antagonist, in HIV-1-Infected, Antiretroviral Treatment-Experienced, CCR5 Antagonist-Naïve Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Safety, efficacy, and pharmacokinetics of TBR-652, a CCR5/CCR2 antagonist, in HIV-1-infected, treatment-experienced, CCR5 antagonist-naive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and pharmacodynamics of TBR-652, a novel CCR5 antagonist, in HIV-1-infected, antiretroviral treatment-experienced, CCR5 antagonist-naïve patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. abstract-archive.org [abstract-archive.org]

INCB9471: A Technical Overview of a CCR5 Antagonist for R5-Tropic HIV-1 Infection

For Researchers, Scientists, and Drug Development Professionals

Abstract

INCB9471 is an orally bioavailable, small-molecule antagonist of the C-C chemokine receptor 5 (CCR5), a critical co-receptor for the entry of R5-tropic Human Immunodeficiency Virus type 1 (HIV-1) into host cells.[1][2][3] Developed by Incyte Corporation, this compound has demonstrated potent anti-HIV-1 activity, a favorable pharmacokinetic profile, and a good safety profile in early-stage clinical trials.[2][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and the experimental protocols utilized in its evaluation.

Introduction

The HIV-1 entry process is a key target for antiretroviral therapy. The virus gains entry into host CD4+ T-cells through the interaction of its envelope glycoprotein gp120 with the CD4 receptor and a co-receptor, either CCR5 or CXCR4.[2][5] Viruses that utilize CCR5 are termed R5-tropic and are predominant in the early stages of HIV infection, with over 85% of treatment-naïve patients harboring detectable R5-tropic virus.[1] CCR5 antagonists represent a distinct class of antiretroviral drugs that block this interaction, thereby preventing viral entry into host cells.[2] this compound emerged as a promising candidate in this class, showing efficacy against HIV-1 strains resistant to other major classes of antiretroviral drugs, including protease inhibitors, nucleoside reverse transcriptase inhibitors (NRTIs), non-nucleoside reverse transcriptase inhibitors (NNRTIs), and fusion inhibitors.[1]

Mechanism of Action

This compound functions as a non-competitive, allosteric antagonist of the CCR5 receptor.[2][6] It binds to a transmembrane pocket of the CCR5 receptor, inducing a conformational change that prevents the binding of the HIV-1 gp120 protein.[5] This blockade of the gp120-CCR5 interaction is crucial as it precedes the conformational changes in the viral gp41 protein necessary for the fusion of the viral and cellular membranes.[5] By inhibiting this initial step, this compound effectively prevents the entry of R5-tropic HIV-1 into the host cell.[2]

Preclinical Data

In Vitro Antiviral Activity

This compound demonstrated potent and selective activity against a broad range of R5-tropic HIV-1 primary isolates from various clades (A, B, C, D, E, F, G, and J).[2] Importantly, it showed no activity against X4-tropic HIV-1 strains, confirming its specific mechanism of action through the CCR5 co-receptor.[2] The compound was also effective against HIV-1 variants resistant to other classes of antiretroviral drugs.[2]

| Parameter | Value | Cell Line | Reference |

| Geometric Mean IC90 | 9 nM | PBMCs | [2] |

| IC50 (HIV-1 ADA) | 0.36 nM | - | [7] |

| IC50 (HIV-1 Ba-L) | 0.16 nM | - | [7] |

| Kd | 3.1 nM | Human PBMCs | [4][6] |

| hERG IC50 | 4.5 µM | - | [2] |

| Cytotoxicity (CC50) | > 25 µM | Various human primary cell lines | [2] |

Table 1: In Vitro Activity of this compound

Receptor Binding and Signaling Inhibition

Kinetic studies revealed that this compound rapidly associates with and slowly dissociates from human CCR5.[6] It effectively inhibited CCR5-mediated signaling events.

| Assay | IC50 Value | Reference |

| Intracellular Calcium Mobilization | 16 nM | [6] |

| ERK Phosphorylation | 3 nM | [6] |

| CCR5 Receptor Internalization | 1.5 nM | [6] |

| MIP-1α induced chemotaxis | 4.8 nM | [8] |

Table 2: Inhibition of CCR5-Mediated Signaling by this compound

Clinical Data

Phase I Studies

Phase I studies in healthy volunteers demonstrated that this compound was safe and well-tolerated.[1] Single doses up to 300mg and multiple doses up to 200mg for ten days did not result in dose-limiting toxicity.[1] The pharmacokinetic profile was characterized by rapid absorption and a long plasma half-life.[4]

| Parameter | Value | Dosing | Reference |

| Time to max concentration (tmax) | 1 to 3 hours | Single and repeat doses | [4] |

| Mean half-life (t1/2) | 39 to 60 hours | Single and repeat doses | [4] |

| Repeat dose half-life (t1/2) | 58-60 hours | Repeat dosing | [2] |

Table 3: Pharmacokinetic Parameters of this compound in Healthy Volunteers

Coadministration with ritonavir, a potent CYP3A4 inhibitor, significantly increased the systemic exposure of this compound, suggesting that dose adjustments would be necessary when used in combination with strong CYP3A4 inhibitors.[4][9]

Phase IIa Study

A 14-day, placebo-controlled Phase IIa study evaluated the safety, pharmacokinetics, and antiviral activity of this compound in 23 HIV-1 infected patients (treatment-naïve or not on a HAART regimen for at least 3 months).[1][10] The study assessed three different doses of this compound administered orally once daily.[10]

| Dose | Mean Maximal Viral Load Reduction (log10) at Day 16 | Mean Viral Load Reduction (log10) at Day 28 | Reference |

| 200mg once-daily | 1.81 | 0.81 | [1] |

Table 4: Efficacy of this compound in a Phase IIa Study

The study demonstrated a rapid and sustained reduction in viral load, which persisted beyond the 14-day treatment period, consistent with the long plasma half-life of the drug.[1] this compound was reported to be safe and well-tolerated in this patient population.[1]

Experimental Protocols

Antiviral Activity Assay (General Protocol)

While specific details for this compound assays are not fully published, a general protocol for determining the in vitro antiviral activity of a compound against HIV-1 in peripheral blood mononuclear cells (PBMCs) is as follows:

Protocol Steps:

-

PBMC Isolation: Peripheral blood mononuclear cells are isolated from the blood of healthy, HIV-negative donors using Ficoll-Paque density gradient centrifugation.

-

Cell Stimulation: Isolated PBMCs are stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2) for 2-3 days to activate the cells and make them susceptible to HIV-1 infection.

-

Compound Addition: Stimulated PBMCs are plated in 96-well plates, and serial dilutions of this compound are added to the wells.

-

Viral Infection: A standardized amount of an R5-tropic HIV-1 laboratory strain (e.g., Ba-L) or a clinical isolate is added to the wells.

-

Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for 7 days to allow for viral replication.

-

Quantification of Viral Replication: The supernatant from each well is collected, and the level of viral replication is quantified using either a p24 antigen capture ELISA or a reverse transcriptase activity assay.

-

Data Analysis: The concentration of this compound that inhibits viral replication by 50% (IC50) or 90% (IC90) is calculated by non-linear regression analysis.

Phase IIa Clinical Trial Protocol (Outline)

The following outlines the key elements of the Phase IIa clinical trial for this compound:

-

Study Design: A randomized, double-blind, placebo-controlled study.[10]

-

Patient Population: Asymptomatic, HIV-1 infected individuals (18-65 years) who were either treatment-naïve or had not received antiretroviral (ARV) therapy for at least 3 months prior to screening.[10] Key inclusion criteria included an HIV-1 RNA level >10,000 copies/mL and infection with only R5-tropic virus.[10]

-

Treatment: Patients received one of three doses of INCB009471 or a placebo orally once daily with food for 14 days.[10]

-

Assessments:

-

Safety and Tolerability: Monitored through adverse event reporting, clinical laboratory tests, 12-lead electrocardiograms, and physical examinations at baseline and regularly throughout the study.[10]

-

Pharmacokinetics: Blood samples were collected to determine the pharmacokinetic profile of the different doses.[10]

-

Antiviral Activity: HIV-1 RNA levels were measured at baseline and on days 4, 7, 10, 14, 16, 20, and 28.[10] CD4+ cell counts were also monitored.

-

Conclusion and Future Directions

This compound is a potent and selective CCR5 antagonist with demonstrated antiviral efficacy against R5-tropic HIV-1 in early clinical development. Its long plasma half-life allows for once-daily dosing, a desirable characteristic for long-term HIV therapy. While the development of this compound was halted for business reasons, the data generated from its preclinical and clinical evaluation contribute valuable knowledge to the field of HIV entry inhibitors.[7] The favorable safety and efficacy profile of this compound underscores the potential of CCR5 antagonists as a component of combination antiretroviral therapy for the management of R5-tropic HIV-1 infection. Further development of this compound or structurally related molecules could offer additional therapeutic options for individuals living with HIV.

References

- 1. This compound – CCR5 Antagonist for Treatment of HIV Infection - Clinical Trials Arena [clinicaltrialsarena.com]

- 2. Discovery of this compound, a Potent, Selective, and Orally Bioavailable CCR5 Antagonist with Potent Anti-HIV-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of this compound, a Potent, Selective, and Orally Bioavailable CCR5 Antagonist with Potent Anti-HIV-1 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. | BioWorld [bioworld.com]

- 5. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. daigonline.de [daigonline.de]

- 10. Safety/Effectiveness of Oral Chemokine Coreceptor 5 (CCR5) Antagonist INCB009471 in R5-tropic HIV Infected Patients | MedPath [trial.medpath.com]

INCB9471: A Technical Guide to Preclinical and Clinical Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical and clinical development of INCB9471, a potent and selective C-C chemokine receptor type 5 (CCR5) antagonist investigated for its anti-HIV-1 activity. This document details the compound's mechanism of action, summarizes key preclinical findings, and outlines the results from its clinical trial phases.

Preclinical Studies

This compound was identified as a promising anti-HIV-1 agent due to its high affinity for the CCR5 co-receptor, a critical component for the entry of R5-tropic HIV-1 strains into host cells.[1] Preclinical evaluation in both in vitro and in vivo models demonstrated a favorable profile, justifying its advancement into human clinical trials.[2]

In Vitro Activity

This compound demonstrated potent and selective inhibition of CCR5. It acts as an allosteric noncompetitive CCR5 inhibitor.[2] Kinetic studies revealed a rapid association with and slow dissociation from human CCR5.[2] The compound was effective against a broad range of R5 HIV-1 strains, including major clades A, B, C, D, E, F, G, and J.[2] Notably, it was inactive against X4 HIV-1 strains, which utilize the CXCR4 co-receptor, highlighting its specificity for CCR5.[2]

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell/System |

| Anti-HIV-1 Activity | ||

| Geometric Mean IC90 (R5 HIV-1 strains) | 9 nM | Human Peripheral Blood Mononuclear Cells (PBMCs) |

| Protein Binding Adjusted IC90 | ~60 nM | Human Serum |

| IC50 (HIV-1 strain ADA) | 0.36 nM | Not Specified |

| IC50 (HIV-1 strain Ba-L) | 0.16 nM | Not Specified |

| CCR5 Binding and Signaling | ||

| Kd | 3.1 nM | Human PBMCs |

| IC50 (Intracellular Calcium Mobilization) | 16 nM | Not Specified |

| IC50 (ERK Phosphorylation) | 3 nM | Not Specified |

| IC50 (CCR5 Receptor Internalization) | 1.5 nM | Not Specified |

| ADMET Properties | ||

| Caco-2 Permeability | 16.5 × 10⁻⁶ cm/s | Caco-2 Monolayers |

| Human Serum Protein Binding (Free Fraction) | 16% | Human Serum |

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not exhaustively published. However, based on standard methodologies for this class of compounds, the following general procedures were likely employed:

-

Anti-HIV-1 Activity Assays: Peripheral blood mononuclear cells (PBMCs) would be isolated from healthy donors and stimulated. The stimulated cells would then be infected with various R5-tropic HIV-1 strains in the presence of varying concentrations of this compound. After a set incubation period, viral replication would be quantified by measuring p24 antigen levels in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

CCR5 Binding Assays: Radioligand binding assays would be performed using cell membranes from a cell line overexpressing human CCR5. The ability of this compound to displace a radiolabeled CCR5 ligand (e.g., ¹²⁵I-MIP-1α) would be measured to determine its binding affinity (Ki or Kd).

-

Calcium Mobilization Assay: A CCR5-expressing cell line would be loaded with a calcium-sensitive fluorescent dye. The cells would then be stimulated with a CCR5 agonist (e.g., RANTES/CCL5) in the presence of varying concentrations of this compound. The resulting changes in intracellular calcium levels would be measured using a fluorometric imaging plate reader.

-

Caco-2 Permeability Assay: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer with similarities to the intestinal epithelium, would be grown on semi-permeable filter supports. This compound would be added to the apical side, and its appearance on the basolateral side would be measured over time to determine the apparent permeability coefficient (Papp).

In Vivo Pharmacokinetics

Pharmacokinetic studies in animal models revealed excellent oral bioavailability and a favorable pharmacokinetic profile for this compound.

Table 2: Pharmacokinetic Parameters of this compound in Animals

| Species | Oral Bioavailability (%F) | Key Characteristics |

| Rat | 100% | Low systemic clearance, high volume of distribution |

| Dog | 95% | Low systemic clearance, high volume of distribution |

Clinical Trials

This compound progressed into Phase I and Phase II human clinical trials.[2] The development of the drug was ultimately halted for business-related reasons.[3]

Phase I Trials

Phase I studies in healthy volunteers were conducted to assess the safety, tolerability, and pharmacokinetics of this compound. The studies found that single doses up to 300mg and multiple doses up to 200mg for ten days were well tolerated, with no dose-limiting toxicities observed.[4]

Phase II Trials

A Phase II, 14-day, placebo-controlled study was conducted in 23 HIV-infected patients to evaluate the antiviral efficacy, safety, and pharmacokinetics of this compound.[4]

Table 3: Phase II Clinical Trial Results for this compound

| Parameter | Value |

| Study Design | |

| Duration | 14 days |

| Number of Patients | 23 |

| Control | Placebo |

| Dosage | |

| This compound Dose | 200mg once-daily |

| Efficacy | |

| Mean Maximal Viral Load Reduction (Day 16) | 1.81 log10 |

| Mean Viral Load Reduction (Day 28) | 0.81 log10 |

| Pharmacokinetics | |

| Half-life (T1/2) in repeat dosing | 58-60 hours |

The results indicated a rapid and prolonged reduction in viral load that was sustained beyond the 14-day dosing period, consistent with the drug's long plasma half-life.[4] this compound was also found to be safe and well-tolerated in this patient population.[4]

Visualizations

Signaling Pathway

Caption: Mechanism of action of this compound as a CCR5 antagonist.

Experimental Workflow

Caption: Generalized preclinical experimental workflow for this compound.

Clinical Development Phases

Caption: Clinical development pathway of this compound.

References

- 1. This compound – CCR5 Antagonist for Treatment of HIV Infection - Clinical Trials Arena [clinicaltrialsarena.com]

- 2. Discovery of this compound, a Potent, Selective, and Orally Bioavailable CCR5 Antagonist with Potent Anti-HIV-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of this compound, a Potent, Selective, and Orally Bioavailable CCR5 Antagonist with Potent Anti-HIV-1 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

INCB9471: A Technical Guide to its Inhibitory Effect on Monocyte Migration

For Researchers, Scientists, and Drug Development Professionals

Introduction

INCB9471 is a potent and selective, orally bioavailable, noncompetitive allosteric antagonist of the C-C chemokine receptor 5 (CCR5).[1][2] CCR5 is a key chemokine receptor expressed on the surface of various immune cells, including monocytes, and plays a crucial role in mediating their migration to sites of inflammation. The natural ligands for CCR5 include Macrophage Inflammatory Protein-1α (MIP-1α or CCL3), MIP-1β (CCL4), and RANTES (CCL5).[2][3] By binding to CCR5, these chemokines trigger a signaling cascade that leads to cell polarization and directed movement, a process known as chemotaxis.[3] this compound effectively blocks this process by binding to a site on the CCR5 receptor distinct from the ligand-binding site, thereby preventing the conformational changes required for receptor activation and downstream signaling. This technical guide provides an in-depth overview of the quantitative data, experimental methodologies, and signaling pathways related to the inhibitory effect of this compound on monocyte migration.

Quantitative Data

The following tables summarize the in vitro potency and binding affinity of this compound in various assays.

Table 1: In Vitro Inhibitory Activity of this compound [2]

| Assay Type | Cell Type | Stimulus | Parameter | Value (nM) |

| Chemotaxis | Human Monocytes | MIP-1β | IC50 | 4.8 |

| Calcium Mobilization | Human PBMCs | - | IC50 | 16 |

| ERK Phosphorylation | Human PBMCs | - | IC50 | 3 |

| Receptor Internalization | Human PBMCs | - | IC50 | 1.5 |

Table 2: CCR5 Binding Affinity of this compound [2]

| Cell Type | Parameter | Value (nM) |

| Human PBMCs | Kd | 3.1 |

Experimental Protocols

Human Monocyte Isolation from Peripheral Blood

This protocol describes the isolation of primary human monocytes from peripheral blood mononuclear cells (PBMCs) for use in subsequent migration and binding assays.

Materials:

-

Whole human blood collected in EDTA vacutainers

-

Ficoll-Paque PLUS (or equivalent density gradient medium)

-

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

-

Bovine Serum Albumin (BSA)

-

EDTA

-

CD14 MicroBeads, human (or other monocyte isolation kit)

-

Centrifuge

-

Sterile tubes and pipettes

Procedure:

-

Dilute the whole blood 1:1 with PBS.

-

Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a centrifuge tube, avoiding mixing of the layers.

-

Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

-

After centrifugation, a layer of mononuclear cells (the "buffy coat") will be visible at the plasma-Ficoll interface.

-

Carefully aspirate the buffy coat and transfer to a new centrifuge tube.

-

Wash the cells by adding 3-4 volumes of PBS and centrifuge at 300 x g for 10 minutes.

-

Discard the supernatant and resuspend the cell pellet in PBS. Repeat the wash step.

-

Isolate monocytes from the PBMC population using CD14 positive selection with magnetic beads according to the manufacturer's protocol. Briefly, this involves incubating the PBMCs with CD14 microbeads, followed by separation on a magnetic column.

-

The purity of the isolated CD14+ monocytes should be assessed by flow cytometry. A purity of >90% is recommended for migration assays.

Monocyte Chemotaxis Assay (Boyden Chamber)

This assay is used to quantify the migratory response of monocytes to a chemoattractant, such as MIP-1β, and to determine the inhibitory effect of compounds like this compound.[4][5]

Materials:

-

Isolated human monocytes

-

Boyden chamber apparatus (or 96-well chemotaxis plates) with a 5 µm pore size polycarbonate membrane[4]

-

Chemoattractant: Recombinant human MIP-1β (CCL3)[6]

-

This compound

-

Assay medium: RPMI 1640 with 0.1% BSA

-

Calcein-AM (or other fluorescent cell dye)

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO and make serial dilutions in the assay medium.

-

Resuspend the isolated human monocytes in assay medium at a concentration of 1 x 10^6 cells/mL.

-

Pre-incubate the monocytes with various concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.

-

In the lower wells of the Boyden chamber, add the assay medium containing MIP-1β at a concentration known to induce optimal chemotaxis (e.g., 10-100 ng/mL). For negative control wells, add assay medium without the chemoattractant.

-

Place the membrane insert over the lower wells.

-

Add the pre-incubated monocyte suspension to the upper chamber of the inserts.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 1.5 to 3 hours to allow for cell migration.

-

After incubation, remove the inserts. To quantify the migrated cells, they can be stained with a fluorescent dye like Calcein-AM.

-

Measure the fluorescence in the lower wells using a fluorescence plate reader. The fluorescence intensity is directly proportional to the number of migrated cells.

-

Calculate the percentage of inhibition of migration for each concentration of this compound compared to the vehicle control and determine the IC50 value.

Signaling Pathways and Experimental Workflows

CCR5 Signaling Pathway in Monocyte Migration

The binding of a chemokine ligand, such as MIP-1β, to the CCR5 receptor on a monocyte initiates a signaling cascade that culminates in cell migration.[3] This process is primarily mediated through the activation of a heterotrimeric G-protein.[7]

Caption: CCR5 signaling cascade leading to monocyte migration and its inhibition by this compound.

Experimental Workflow for Assessing this compound's Effect on Monocyte Migration

The following diagram outlines the key steps in the experimental process to evaluate the inhibitory potential of this compound on monocyte chemotaxis.

Caption: Workflow for evaluating the impact of this compound on monocyte migration.

Conclusion

This compound is a well-characterized, potent inhibitor of CCR5-mediated monocyte migration. Its allosteric, noncompetitive mechanism of action provides a distinct advantage in blocking the downstream signaling events that lead to chemotaxis. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals working on CCR5 antagonists and the modulation of monocyte trafficking in inflammatory and infectious diseases.

References

- 1. Identification and characterization of this compound, an allosteric noncompetitive small-molecule antagonist of C-C chemokine receptor 5 with potent inhibitory activity against monocyte migration and HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of this compound, a Potent, Selective, and Orally Bioavailable CCR5 Antagonist with Potent Anti-HIV-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CCR4 and CCR5 Involvement in Monocyte-Derived Macrophage Migration in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell Migration & Invasion Assays [sigmaaldrich.com]

- 5. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 6. Chemokine CCL3 (MIP-1α) - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]

- 7. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

The Role of CCR5 as a Target for INCB9471: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The C-C chemokine receptor type 5 (CCR5) is a well-validated therapeutic target for Human Immunodeficiency Virus type 1 (HIV-1) infection. As a key co-receptor for viral entry into host cells, its inhibition presents a powerful mechanism to disrupt the viral lifecycle. INCB9471, a potent and selective small-molecule antagonist of CCR5, has demonstrated significant antiviral activity in preclinical and clinical studies. This technical guide provides an in-depth overview of the role of CCR5 as a target for this compound, detailing its mechanism of action, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing associated biological and experimental pathways.

Introduction: CCR5 as a Therapeutic Target in HIV-1

CCR5 is a member of the G-protein coupled receptor (GPCR) family and is expressed on the surface of various immune cells, including T-cells and macrophages.[1] Its natural ligands are the chemokines RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4).[1] In the context of HIV-1, the virus's envelope glycoprotein gp120 binds to the CD4 receptor on the host cell, triggering a conformational change that allows for subsequent binding to a co-receptor, predominantly either CCR5 or CXCR4.[1] Strains of HIV-1 that utilize CCR5 are termed R5-tropic and are the dominant viral type, especially in early-stage infection.[2] Individuals with a homozygous 32-base pair deletion in the CCR5 gene (CCR5-Δ32) exhibit strong resistance to HIV-1 infection, highlighting the critical role of this receptor in viral entry and establishing it as a prime target for antiretroviral therapy.[1]

This compound: A Potent and Selective CCR5 Antagonist

This compound, developed by Incyte Corporation, is an orally bioavailable small molecule that acts as a noncompetitive, allosteric antagonist of CCR5.[1] This means it binds to a site on the receptor distinct from the natural ligand binding site, inducing a conformational change that prevents the interaction between CCR5 and the HIV-1 gp120 protein.[1] This mechanism effectively blocks the entry of R5-tropic HIV-1 into host cells.[1]

Preclinical Profile of this compound

This compound has demonstrated potent and selective CCR5 antagonism in a variety of in vitro assays. The following tables summarize the key quantitative data from preclinical studies.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Type/Assay Condition | Reference |

| Binding Affinity (Kd) | 3.1 nM | Human Peripheral Blood Mononuclear Cells (PBMCs) | [1] |

| IC50 (Calcium Mobilization) | 16 nM | CCR5-mediated signaling assay | [1] |

| IC50 (ERK Phosphorylation) | 3 nM | CCR5-mediated signaling assay | [1] |

| IC50 (Receptor Internalization) | 1.5 nM | CCR5-mediated signaling assay | [1] |

| Geometric Mean IC90 (Antiviral Activity) | 9 nM | Against a panel of R5 HIV-1 strains in PBMCs | [1] |

Table 2: Selectivity and Safety Profile of this compound

| Parameter | Value | Assay Condition | Reference |

| hERG Potassium Current Inhibition (IC50) | 4.5 µM | Patch clamp assay | [1] |

| Selectivity | No significant inhibitory activity | Tested against a panel of >50 ion channels, transporters, and other GPCRs | [1] |

Clinical Efficacy of this compound

Phase I and II clinical trials have provided evidence of the antiviral efficacy and safety of this compound in HIV-1 infected patients.

Table 3: Phase II Clinical Trial Results for this compound (200 mg once daily)

| Time Point | Mean Change in Viral Load (log10 copies/mL) | Reference |

| Day 16 (Maximal Decline) | -1.81 | [2] |

| Day 28 (Sustained Decline) | -0.81 | [2] |

Note: Data on CD4 cell count changes from these specific trials were not available in the searched resources. Generally, a decrease in viral load is expected to be followed by a gradual increase in CD4 cell count, reflecting immune system recovery.

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the interaction of this compound with CCR5 and its antiviral activity.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for its target receptor.

Objective: To quantify the affinity (Kd) of this compound for the CCR5 receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells expressing the CCR5 receptor.

-

Incubation: A fixed concentration of a radiolabeled CCR5 ligand (e.g., 125I-MIP-1α) is incubated with the cell membranes in the presence of varying concentrations of unlabeled this compound.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.

-

Detection: The radioactivity retained on the filter is quantified using a scintillation counter.

-

Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (the concentration of this compound that inhibits 50% of radioligand binding) is determined. The Ki (dissociation constant of the inhibitor) is then calculated from the IC50 value.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to inhibit the intracellular signaling initiated by the binding of a natural ligand to a G-protein coupled receptor.

Objective: To assess the functional antagonist activity of this compound at the CCR5 receptor.

Methodology:

-

Cell Loading: Cells expressing CCR5 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: The cells are pre-incubated with varying concentrations of this compound.

-

Agonist Stimulation: A CCR5 agonist (e.g., RANTES) is added to the cells.

-

Signal Detection: The change in intracellular calcium concentration is measured by detecting the fluorescence signal using a plate reader.

-

Data Analysis: The ability of this compound to inhibit the agonist-induced calcium flux is quantified, and an IC50 value is determined.

HIV-1 Entry Assay

This assay directly measures the ability of a compound to inhibit the entry of HIV-1 into host cells.

Objective: To determine the antiviral potency of this compound against R5-tropic HIV-1.

Methodology:

-

Cell Culture: Target cells susceptible to HIV-1 infection (e.g., PBMCs) are cultured.

-

Compound Treatment: The cells are pre-treated with various concentrations of this compound.

-

Viral Infection: The cells are then infected with a known amount of an R5-tropic HIV-1 strain.

-

Incubation: The infected cells are incubated for a period to allow for viral replication.

-

Quantification of Infection: The extent of viral replication is measured, typically by quantifying the amount of HIV-1 p24 antigen in the cell culture supernatant using an ELISA.

-

Data Analysis: The concentration of this compound that inhibits 50% (IC50) or 90% (IC90) of viral replication is calculated.

Visualizing Key Pathways and Processes

CCR5 Signaling Pathway

The following diagram illustrates the major signaling cascades initiated by the binding of natural chemokines to the CCR5 receptor.

Caption: Simplified CCR5 signaling pathway upon chemokine binding.

HIV-1 Entry and Inhibition by this compound

This diagram illustrates the process of R5-tropic HIV-1 entry into a host cell and the mechanism of inhibition by this compound.

Caption: Mechanism of HIV-1 entry and its inhibition by this compound.

Experimental Workflow for Antiviral Activity Assessment

The following diagram outlines the general workflow for assessing the anti-HIV-1 activity of a compound like this compound.

Caption: General workflow for an in vitro HIV-1 entry inhibition assay.